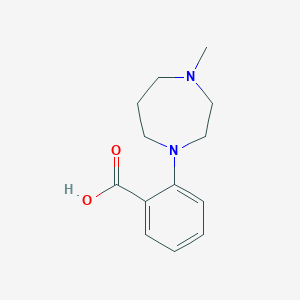
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring attached to a carboxylic acid group and a 4-methyl-1,4-diazepane moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methyl-1,4-diazepane and benzoic acid derivatives.
Reaction Conditions: The reaction involves a nucleophilic substitution where the benzoic acid derivative reacts with the 4-methyl-1,4-diazepane under controlled conditions, often requiring a catalyst and specific temperature and pressure settings.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The product is purified through crystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the benzene ring to produce different derivatives.
Substitution: The diazepane ring can undergo substitution reactions with various reagents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and iodine (I2) are used for substitution reactions.
Major Products Formed:
Esters and Amides: Oxidation reactions can produce esters and amides.
Hydrogenated Derivatives: Reduction reactions can yield hydrogenated derivatives of the benzene ring.
Halogenated Derivatives: Substitution reactions can result in halogenated derivatives of the diazepane ring.
Scientific Research Applications
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate signaling pathways involved in cellular processes, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound differs by having an ethanamine group instead of a benzoic acid group.
2-(4-Methyl-1,4-diazepan-1-yl)ethanol: This compound has an ethanol group instead of a benzoic acid group.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13(16)17/h2-3,5-6H,4,7-10H2,1H3,(H,16,17) |
InChI Key |
VCDJYQOHMLNQEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




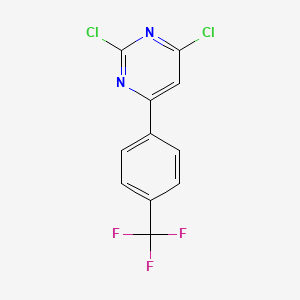

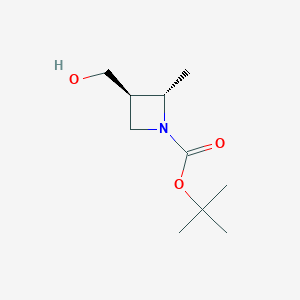
![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)


![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
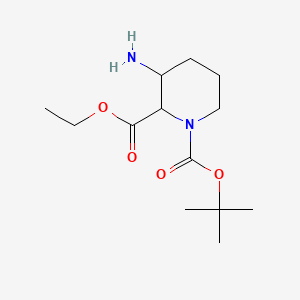

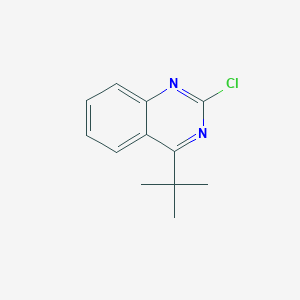
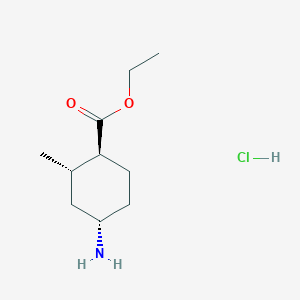
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
